molecular formula C11H19NO4 B2686820 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1427319-48-9

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No. B2686820
CAS RN: 1427319-48-9
M. Wt: 229.276
InChI Key: NBZXLLZSQJEBME-OCAPTIKFSA-N
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Description

“3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” is a compound with the CAS Number: 2248372-39-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid .


Synthesis Analysis

The synthesis of a similar compound, a non-proteinogenic constrained delta amino acid containing a cyclobutane ring, was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) .

It should be stored at a temperature of 0-8°C .

Scientific Research Applications

Peptidomimetics and Drug Design

Conformationally restricted amino acids like “3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” are important components in peptidomimetics and drug design . They are used to mimic bioactive peptides and display enhanced pharmacological properties, such as increased bioavailability and metabolic stability .

Synthesis of Constrained Amino Acids

This compound is used in the synthesis of a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring . The synthesis of the target amino acid was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution .

Preparation of Dipeptides

A small library of dipeptides was prepared through the coupling of “3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” with proteinogenic amino acids . This shows its potential in peptide synthesis.

Ionic Liquids for Dipeptide Synthesis

The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Protein Assembly

This compound can be used as a reactant for protein assembly . This is crucial in the field of biochemistry and molecular biology where the assembly of proteins plays a key role.

Synthesis of Gramicidin S Cyclic Analogs

It can be used in the solid phase synthesis of gramicidin S cyclic analogs . These analogs have antibiotic and hemolytic activities, making this compound valuable in the development of new antibiotics.

Synthesis of HCV Protease Inhibitor Modified Analogs

This compound can be used in the synthesis of HCV protease inhibitor modified analogs . This has potential applications in the treatment of Hepatitis C.

Synthesis of Peptidic V1a Receptor Agonists

It can be used in the solid phase synthesis of peptidic V1a receptor agonists . These agonists have potential therapeutic applications in various diseases.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 .

properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

CAS RN

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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